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Compound of Interest |

Compound Name: 1-Hydroxy-5-methylpyrazin-2-one
CAS No.: 105985-14-6
Cat. No.: B020283
. J

Executive Summary

Target Molecule: 1-Hydroxy-5-methylpyrazin-2-one (Tautomer: 5-methylpyrazine-2-ol 1-
oxide) CAS Registry Number: Not widely listed; related to 20721-17-9 (2-hydroxy-5-
methylpyrazine) but with N-oxidation. Applications: Iron chelation therapy (bidentate O,O-
donor), intermediate in antiviral drug synthesis (Favipiravir analogs), and fragment-based drug
discovery (FBDD) targeting metalloenzymes.

This guide details the De Novo Cyclization Pathway, utilizing glycine hydroxamic acid and
methylglyoxal. This route is preferred over direct N-oxidation of pyrazinones due to superior
regiocontrol and the avoidance of harsh oxidants that may degrade the pyrazine core.

Chemical Identity & Structural Dynamics

Understanding the tautomeric equilibrium is critical for synthesis and characterization. The
molecule exists in equilibrium between the N-hydroxy-2-pyrazinone form and the cyclic
hydroxamic acid form (pyrazine-2-ol 1-oxide).
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Property Description
Formula CsHsN20:2
MW 126.11 g/mol
) Cyclic Hydroxamic Acid (N-hydroxy-2-
Core Motif o )
pyridinone/pyrazinone class)
pKa ~4.4 (Acidic N-OH proton)
B Soluble in DMSO, MeOH, Water (pH
Solubility

dependent); limited in non-polar solvents.

Tautomeric Equilibrium: The compound predominantly adopts the 1-hydroxy-2(1H)-pyrazinone
tautomer in solution, stabilized by resonance with the carbonyl group.

Retrosynthetic Analysis

The most robust synthetic strategy disconnects the pyrazine ring into two acyclic precursors: a
C2-N1-C6 fragment (derived from glycine hydroxamic acid) and a C3-C4-C5 fragment (derived
from methylglyoxal).

Glycine Hydroxamic Acid Methylglyoxal
(C2-N1 source) (C3-C5 source)

Cyclization (-2 H20)

1-Hydroxy-5-methylpyrazin-2-one

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazine core.
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Primary Synthesis Pathway: The Hydroxamic Acid
Route

This protocol is adapted from high-yield procedures described in patent literature (e.g., US
2013/0085147) and pyrazine chemistry fundamentals (Dunn et al., J. Chem. Soc.).

Stage 1: Preparation of Glycine Hydroxamic Acid

Before ring construction, the N-hydroxy amide backbone must be synthesized.

Reagents:

Glycine ethyl ester hydrochloride (1.0 eq)

Hydroxylamine hydrochloride (1.5 eq)

Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)

Methanol (Anhydrous)
Protocol:

» Free Base Formation: Dissolve hydroxylamine hydrochloride in anhydrous methanol. Add
KOH (equimolar) at 0°C to generate free hydroxylamine (

). Filter off the KCI precipitate.

o Coupling: Add glycine ethyl ester hydrochloride to the hydroxylamine filtrate. Add a second
equivalent of base (KOH/NaOMe) to neutralize the ester salt.

» Reaction: Stir the mixture at room temperature for 12—18 hours.

« Isolation: Cool to 0°C. Acidify slightly with conc. HCI to precipitate Glycine Hydroxamic Acid
Hydrochloride. Filter and recrystallize from methanol/water if necessary.

Stage 2: Cyclocondensation with Methylglyoxal (Target
Synthesis)
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This step dictates the regiochemistry. To favor the 5-methyl isomer, specific pH control is
required to direct the initial amine attack toward the ketone moiety of methylglyoxal, although
the 6-methyl isomer is a common byproduct.

Reagents:

e Glycine Hydroxamic Acid (100 mmol)

» Methylglyoxal (40% aqg.[1] solution, 100 mmol)
e Sodium Hydroxide (30% ag. solution)

e Solvent: Water/Methanol (1:1)

e Hydrochloric Acid (conc.) for workup
Step-by-Step Protocol:

o Preparation: Dissolve Glycine Hydroxamic Acid (9.0 g, 100 mmol) in a mixture of water (200
mL) and methanol (200 mL).

e Cryogenic Cooling: Cool the solution to -25°C. This low temperature is critical to control the
kinetic addition rate and suppress polymerization of methylglyoxal.

o Addition: Add Methylglyoxal (15.4 mL, 40% solution) dropwise over 30 minutes, maintaining
the temperature below -20°C.

 Basification: Slowly adjust the pH to approximately 11.0 using 30% NaOH.

o Note: The basic environment facilitates the deprotonation of the amide/hydroxamic
protons, promoting cyclization.

o Cyclization: Allow the mixture to warm slowly to 5°C over 2 hours. Stir at 5°C for an
additional 2 hours.

o Workup:

o Concentrate the solution under vacuum to remove methanol (reduce to ~half volume).
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o Cool the aqueous residue to 0°C.

o Acidify carefully with conc. HCI to pH 3.0.

o Crystallization: The product, 1-hydroxy-5-methylpyrazin-2-one, typically precipitates as a
beige/off-white solid upon acidification.

 Purification: Filter the solid. Wash with cold water and diethyl ether. Recrystallize from
ethanol or water if purity is <95%.

Reaction Mechanism & Regioselectivity[2]
The formation of the 5-methyl isomer implies a specific condensation order.
e Nucleophilic Attack 1: The primary amine (

) of glycine hydroxamic acid attacks the aldehyde or ketone of methylglyoxal.

o Path A (6-Methyl): Amine attacks Aldehyde (kinetic preference).
o Path B (5-Methyl): Amine attacks Ketone.

o Literature Insight: While aldehydes are generally more reactive, the specific conditions (pH
11, -25°C) and the alpha-effect of the hydroxamic acid may influence the equilibrium.
However, researchers should be aware that 6-methyl is often the thermodynamic product
in standard glycine + methylglyoxal condensations.

o Verification: It is mandatory to verify the position of the methyl group using 2D NMR
(HMBC).

Glycine Hydroxamic Acid pH 11, -25°C _ | schiff Base Formation Cyclization
+ Methylglyoxal "1 (Imine Intermediate) (N-OH attack on Carbonyl)

Y
Y
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Figure 2: Mechanistic flow of the condensation reaction.

Analytical Characterization
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To validate the synthesis, the following analytical signatures must be confirmed.

Technique Expected Signal /| Characteristic

0 2.30 ppm (s, 3H, -CHs at C5)d 7.5-8.0 ppm (s,
1H, H-6 aromatic proton)d 8.2-8.5 ppm (s, 1H,
H-3 aromatic proton)Broad singlet >10 ppm (N-
OH/OH)

1H NMR (DMSO-ds)

Distinct carbonyl signal (~155-160 ppm), Methyl
15C NMR yl signal ( ppm) y
carbon (~15-20 ppm).

HRMS (ESI+) [M+H]* calc. for CsH7N202: 127.0508

Appearance Off-white to pale yellow crystalline solid.

Troubleshooting & Optimization

e Low Yield: If yield is <30%, ensure the methylglyoxal is fresh. Polymerized methylglyoxal
reduces reactivity. Depolymerize by gentle heating before use.

» Regioisomer Contamination: If the 6-methyl isomer is dominant, try adding the methylglyoxal
very slowly to a large excess of the hydroxamic acid, or vary the pH (try acidic condensation:
pH 4-5).

 Purification Issues: Pyrazinones can be amphoteric. If the product does not precipitate at pH
3, try continuous extraction with Ethyl Acetate or n-Butanol from the aqueous phase.

References

e Synthesis of Pyrazinone Iron Chelators: Title: Synthesis, physicochemical characterization
and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators.[2]
Source:Dalton Transactions, 2022. URL:[Link]

o Patent Protocol for 5-Methylpyrazine-2-ol-1-oxide: Title: Iron(lll) complex compounds of 1-
hydroxy-1H-pyrazin-2-ones and their use for the treatment of iron deficiency anemia.[1]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://pubs.rsc.org/en/content/articlehtml/2022/dt/d1dt02604f
https://pubs.rsc.org/en/content/articlelanding/2022/dt/d1dt02604f
https://patentimages.storage.googleapis.com/d3/e8/bc/371735140b688e/US9439910.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Source: US Patent Application 2013/0085147 A1 (Example E). URL:

+ Fundamental Pyrazine Chemistry: Title: Studies in Pyrazine Chemistry (Condensation of
glycine hydroxamic acid).[1][3] Source: Dunn, G. et al., J. Chem. Soc., 1949, 2707-2712.[1]
URL:[Link]

* Review of Pyrazinone Synthesis: Title: 2(1H)-Pyrazinones from acyclic building blocks:
methods of synthesis and further derivatizations. Source:RSC Advances, 2023. URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Synthesis of 1-Hydroxy-5-
methylpyrazin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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